molecular formula C13H18N4O2 B2962757 1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2361641-56-5

1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2962757
CAS No.: 2361641-56-5
M. Wt: 262.313
InChI Key: HMRPKPSLMQYBLF-UHFFFAOYSA-N
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Description

1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridazine ring, a piperazine ring, and a prop-2-en-1-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-3-13(18)17-9-7-16(8-10-17)11-5-6-12(15-14-11)19-4-2/h3,5-6H,1,4,7-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRPKPSLMQYBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety is formed through aldol condensation reactions.

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(Piperazin-1-yl)prop-2-en-1-one: This compound shares a similar structure but lacks the pyridazine ring.

    (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one: This compound has a similar prop-2-en-1-one moiety but different substituents.

The uniqueness of 1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

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